molecular formula C7H10BNO2S B3089156 3-Methyl-2-(methylthio)pyridine-5-boronic acid CAS No. 1190206-49-5

3-Methyl-2-(methylthio)pyridine-5-boronic acid

Cat. No. B3089156
CAS RN: 1190206-49-5
M. Wt: 183.04 g/mol
InChI Key: RVNBIKYOMOKNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-(methylthio)pyridine-5-boronic acid” is a chemical compound with the molecular formula C7H10BNO2S . It has a molecular weight of 183.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information on its 3D structure.


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Reactivity in Chemosensor Design

The study of 3-pyridinium boronic acid derivatives, including those similar to 3-Methyl-2-(methylthio)pyridine-5-boronic acid, has revealed significant insights into their reactivity and potential for use in chemosensor applications. The introduction of substituents to the pyridine moiety in these boronic acids drastically affects their acidity and reactivity, which is crucial for designing effective organoboron-based chemosensors. These findings suggest that this compound could be tailored for specific sensing applications, particularly in detecting biologically relevant analytes in acidic aqueous solutions (Iwatsuki et al., 2012).

Synthesis and Functionalization in Drug Discovery

Research into the synthesis of novel compounds using boronic acids as intermediates, including structures related to this compound, has demonstrated their utility in the creation of molecules with significant antitumor activity. This showcases the potential of such boronic acids in the development of new therapeutic agents, particularly for challenging conditions like triple-negative breast cancer. The ability to functionalize these compounds through cross-coupling reactions opens up a wide array of possibilities for drug discovery and development (Silva et al., 2021).

Material Science and Sensor Development

Boronic acids, including this compound, find applications in material science, particularly in the development of optical sensors. Their unique reactivity profiles enable the creation of sensors that can detect environmental changes or specific analytes. For instance, boronic acid derivatives have been explored for their colorimetric sensing abilities, which could be potentially applied to detect fluoride ions in various solvents, illustrating the versatility and utility of these compounds in sensor technology (Wade & Gabbaï, 2009).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for “3-Methyl-2-(methylthio)pyridine-5-boronic acid” could involve its use in the development of new synthetic methods and applications in medicinal chemistry. For instance, the protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported . This could potentially open up new avenues for the use of this compound in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-(methylthio)pyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign , which may contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a versatile tool in organic synthesis.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, the compound’s storage temperature (2-8°C) and shipping temperature (room temperature) may also affect its stability and efficacy .

properties

IUPAC Name

(5-methyl-6-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNBIKYOMOKNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)SC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-(methylthio)pyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.